molecular formula C10H14OS B7968074 1-[3-(Methylthio)phenyl]-2-propanol

1-[3-(Methylthio)phenyl]-2-propanol

Cat. No.: B7968074
M. Wt: 182.28 g/mol
InChI Key: GZOZQRWBNJSGBM-UHFFFAOYSA-N
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Description

1-[3-(Methylthio)phenyl]-2-propanol is a secondary alcohol characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the 3-position and a hydroxyl (-OH) group on the second carbon of a propane chain. Its molecular formula is C₁₀H₁₄OS, with a calculated molecular weight of 182.07 g/mol. The methylthio group contributes moderate hydrophobicity, while the alcohol moiety enables reactivity in esterification, oxidation, and nucleophilic substitution reactions. This compound has been investigated in catalytic systems, particularly in PdI₂/KI-mediated carbonylative cyclizations to synthesize benzothiophene-2-acetate derivatives .

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZQRWBNJSGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Methylthio)phenyl]-2-propanol typically involves several steps, starting from readily available precursors. One common method involves the reaction of 3-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[3-(Methylthio)phenyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Methylthio)phenyl]-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[3-(Methylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₁₀H₁₄OS 182.07 Secondary alcohol 3-(Methylthio)phenyl
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₇H₁₁NOS 157.07 Primary alcohol, methylamino Thiophen-2-yl, methylamino
3-Chloro-1-methoxy-2-propanol C₄H₉ClO₂ 124.57 Secondary alcohol, methoxy, chloro Chloro, methoxy
1-(3-Methylthiophen-2-yl)propan-1-one C₈H₁₀OS 154.23 Ketone 3-Methylthiophen-2-yl
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol C₁₈H₂₂O₆ 334.36 Diol, methoxy, phenoxy 3,4-Dimethoxyphenyl, 2-methoxyphenoxy

Key Observations :

  • Molecular Weight: The diol derivative (334.36 g/mol) is substantially larger due to multiple oxygen-rich substituents, while the chloro-methoxy propanol (124.57 g/mol) is the lightest .
  • Functional Groups : The presence of a ketone in 1-(3-Methylthiophen-2-yl)propan-1-one reduces its polarity compared to alcohol-containing analogs .
  • Substituent Effects : Thiophene and methylthiophenyl groups enhance π-π stacking interactions in catalytic systems, whereas methoxy and chloro groups increase electrophilicity .

This compound

  • Reactivity : The hydroxyl group participates in esterification and oxidation, while the methylthio group can undergo sulfoxidation or act as a directing group in cross-coupling reactions.
  • Applications : Used in PdI₂/KI-catalyzed carbonylation to synthesize benzothiophene-2-acetates, which are valuable in medicinal chemistry .

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Reactivity: The primary alcohol and methylamino group enable nucleophilic reactions and hydrogen bonding.
  • Applications: A related impurity in drospirenone/ethinyl estradiol formulations, requiring strict control in pharmaceutical manufacturing .

3-Chloro-1-methoxy-2-propanol

  • Reactivity : The chloro group facilitates nucleophilic substitution, while the methoxy group stabilizes intermediates in synthesis.
  • Applications : Intermediate in agrochemical and polymer production .

1-(3-Methylthiophen-2-yl)propan-1-one

  • Reactivity: The ketone undergoes condensation reactions (e.g., Knorr pyrrole synthesis).
  • Applications : Precursor for heterocyclic compounds in organic electronics .

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

  • Reactivity : Multiple hydroxyl and methoxy groups enable glycosylation and antioxidant activity.
  • Applications: Potential use in natural product synthesis and nutraceuticals .

Biological Activity

1-[3-(Methylthio)phenyl]-2-propanol, a compound with the molecular formula C10H14OS, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a methylthio group, which may influence its interaction with biological targets. The compound's properties can be summarized as follows:

PropertyValue
Molecular FormulaC10H14OS
Molecular Weight186.29 g/mol
CAS Number83675413
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds containing methylthio groups can exhibit diverse pharmacological effects, including:

  • Antioxidant Activity : The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, potentially through the modulation of signaling pathways related to inflammation.
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against various pathogens, which may extend to this compound.

Case Studies

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityReference
4-Methylthio-phenolAntioxidant, Antimicrobial
3-Methylthio-phenolAnti-inflammatory
2-Methyl-1-phenyl-1-butanolAntimicrobial

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future studies include:

  • In vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound could provide insights into its mechanism of action.
  • Structure-Activity Relationship (SAR) : Systematic modification of the compound's structure may help identify more potent analogs with enhanced biological activity.

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